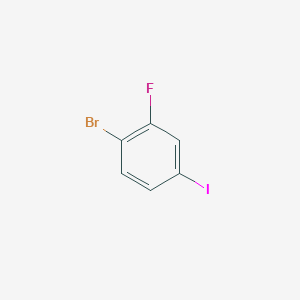

1-Bromo-2-fluoro-4-iodobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCODJNASCDFXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369327 | |

| Record name | 1-Bromo-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136434-77-0 | |

| Record name | 1-Bromo-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluoro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2-fluoro-4-iodobenzene (CAS No. 136434-77-0), a key building block in pharmaceutical and organic synthesis. The information is presented to facilitate its use in research, development, and manufacturing environments.

Core Physical and Chemical Properties

This compound is a polysubstituted benzene derivative with the molecular formula C₆H₃BrFI.[1] Its structure incorporates three different halogen substituents, which impart unique reactivity and physical characteristics. At room temperature, it typically appears as a pale brown crystalline solid with a low melting point.[2]

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₆H₃BrFI | |

| Molecular Weight | 300.89 g/mol | |

| CAS Number | 136434-77-0 | |

| Melting Point | 34-38 °C | Literature value.[2] Other sources report ranges of 37.0 to 41.0 °C and 34.0-43.0 °C.[3][4] |

| Boiling Point | 80 °C @ 2.5 mmHg | |

| Density | 2.2691 g/cm³ | Estimated value. |

| Refractive Index (n) | 1.629 | |

| Flash Point | > 230 °F (> 110 °C) | |

| Appearance | Pale brown crystalline low melting solid | May also appear as white to light yellow/orange powder or crystals.[2][3] |

| Solubility | Insoluble in water; Soluble in common organic solvents | Based on the general principle of "like dissolves like" for similar halogenated aromatic compounds. Expected to be soluble in solvents such as ethanol, acetone, and dichloromethane.[5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity and can be determined using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the solid first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Microscale Method)

Due to the relatively high boiling point at atmospheric pressure, a reduced pressure or microscale method is often employed.

Methodology:

-

Sample Preparation: A few milliliters of the molten compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in an oil bath (e.g., using a Thiele tube).

-

Heating: The sample is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Determination (Displacement Method)

The density of this solid compound can be determined by measuring the volume of a liquid it displaces.

Methodology:

-

Mass Measurement: A known mass of solid this compound is accurately weighed.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.

Refractive Index Measurement

For a low melting point solid like this compound, the refractive index of the molten state can be measured using a refractometer.

Methodology:

-

Sample Preparation: A small sample of the compound is melted on the prism of a refractometer.

-

Temperature Control: The temperature of the refractometer is maintained at a constant value, as the refractive index is temperature-dependent.

-

Measurement: The refractive index is read directly from the instrument's scale.

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the physical state of this compound and its key physical properties.

Caption: Relationship between the physical state and key properties.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 136434-77-0 [chemicalbook.com]

- 3. This compound | 136434-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. solubilityofthings.com [solubilityofthings.com]

"1-Bromo-2-fluoro-4-iodobenzene" chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-2-fluoro-4-iodobenzene, a key building block in modern organic synthesis. This document covers its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of pharmaceutical development.

Chemical Identity and Properties

This compound is a tri-substituted aromatic compound with the CAS Number 136434-77-0 .[1][2] Its unique substitution pattern, featuring three different halogens on a benzene ring, makes it a highly versatile reagent in synthetic chemistry. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization, a desirable attribute in the construction of complex molecular architectures.

The chemical structure of this compound is depicted below:

Chemical Structure:

SMILES: FC1=C(Br)C=CC(I)=C1 InChI Key: OCODJNASCDFXSR-UHFFFAOYSA-N

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 136434-77-0 | [1][2] |

| Molecular Formula | C₆H₃BrFI | [2][3] |

| Molecular Weight | 300.89 g/mol | [3] |

| Appearance | Pale brown or white to light yellow crystalline solid/powder | [1] |

| Melting Point | 34-43 °C | [1][3] |

| Boiling Point | 80 °C at 2.5 mmHg | [3] |

| Density (estimate) | 2.269 g/cm³ | [3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Refractive Index | 1.629 | [3] |

| Solubility | Low in water; Soluble in common organic solvents. |

Synthesis and Experimental Protocol

This compound is typically synthesized via a diazotization reaction starting from 2-fluoro-4-iodoaniline.[1] The following is a representative experimental protocol adapted from similar syntheses of halogenated benzene derivatives.[4][5] This "one-pot" method of diazotization and subsequent reaction is efficient and minimizes the formation of by-products.[4]

Materials:

-

2-fluoro-4-iodoaniline

-

Sulfuric acid (H₂SO₄)

-

Cuprous bromide (CuBr)

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, slowly add 2-fluoro-4-iodoaniline to a solution of sulfuric acid in water at room temperature. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.

-

Reaction Setup: Cool the mixture to 50-60°C. To this, add cuprous bromide, which acts as a catalyst, and potassium bromide. Stir the resulting suspension for approximately 30 minutes.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature between 50-60°C. The addition of sodium nitrite will lead to the formation of a diazonium salt, which is an in-situ intermediate. Stir the reaction until the evolution of nitrogen gas ceases.

-

Work-up: Add an aqueous solution of sodium bisulfite to the reaction mixture to quench any unreacted species. Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous layer.

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure this compound.

The workflow for this synthesis is illustrated in the diagram below.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for drug development professionals and organic chemists.[1] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective, stepwise functionalization in cross-coupling reactions.[6] The carbon-iodine bond is more reactive in many palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, than the carbon-bromine bond.[6][7]

This reactivity profile enables a synthetic strategy where the iodine atom is first replaced with a desired chemical moiety. Subsequently, the bromine atom can be targeted in a second, distinct cross-coupling reaction to introduce another functional group. This stepwise approach is crucial for the efficient synthesis of complex, unsymmetrical molecules that are often the basis for active pharmaceutical ingredients (APIs).[7] The fluorine atom can also impart desirable properties to the final molecule, such as altered metabolic stability or binding affinity.[6]

The logical relationship of its structural features to its synthetic applications is outlined below.

This strategic approach is instrumental in building libraries of compounds for drug discovery programs, including the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[7][8] The ability to precisely control the introduction of different molecular fragments makes this compound an indispensable tool for medicinal chemists.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-4-iodobenzene from 2-fluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-fluoro-4-iodobenzene, a valuable building block in medicinal chemistry and materials science, starting from 2-fluoro-4-iodoaniline. The core of this transformation is the Sandmeyer reaction, a robust and widely used method for the conversion of aromatic amines into aryl halides.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Reaction Overview and Mechanism

The synthesis of this compound from 2-fluoro-4-iodoaniline proceeds via a two-step sequence:

-

Diazotization: The primary aromatic amine, 2-fluoro-4-iodoaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid.[3] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Sandmeyer Bromination: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the desired this compound and liberating nitrogen gas.[1][4]

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1] The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound from 2-fluoro-4-iodoaniline. This procedure is based on established methodologies for Sandmeyer reactions of similar substrates.[5]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01 | 10 | 2.37 g |

| Hydrobromic acid (48% aq.) | HBr | 80.91 | 40 | 6.8 mL |

| Sodium nitrite | NaNO₂ | 69.00 | 11 | 0.76 g |

| Copper(I) bromide | CuBr | 143.45 | 12 | 1.72 g |

| Deionized water | H₂O | 18.02 | - | As needed |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | As needed |

| Brine | NaCl (aq.) | - | - | As needed |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

Step 1: Diazotization of 2-fluoro-4-iodoaniline

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluoro-4-iodoaniline (10 mmol, 2.37 g).

-

Add 20 mL of 48% hydrobromic acid. Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (11 mmol, 0.76 g) in 10 mL of deionized water and place the solution in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be clear or slightly yellow.

Step 2: Sandmeyer Bromination

-

In a separate 250 mL beaker, dissolve copper(I) bromide (12 mmol, 1.72 g) in 20 mL of 48% hydrobromic acid with gentle heating. Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01 | 55-57[6] | - |

| This compound | C₆H₄BrFI | 300.90 | Not available | Not available |

Table 2: Expected Reaction Parameters and Yield

| Parameter | Value |

| Reaction Scale | 10 mmol |

| Theoretical Yield | 3.01 g |

| Expected Yield Range | 60-80% |

| Purity (after chromatography) | >98% |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the Sandmeyer bromination of a diazonium salt.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-iodoaniline | CAS#:29632-74-4 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 1-Bromo-2-fluoro-4-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-2-fluoro-4-iodobenzene (CAS No. 136434-77-0). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile halogenated aromatic building block. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and materials for organic electronics. Its trifunctional nature, with three different halogen substituents on the benzene ring, allows for selective and sequential cross-coupling reactions, making it a valuable tool in modern synthetic chemistry. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic CH |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic CH |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic CH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-I |

| Data not available in search results | C-Br |

| Data not available in search results | C-F |

| Data not available in search results | C-H |

| Data not available in search results | C-H |

| Data not available in search results | C-H |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results | Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | C-H stretch (aromatic) |

| Data not available in search results | Data not available in search results | C=C stretch (aromatic) |

| Data not available in search results | Data not available in search results | C-F stretch |

| Data not available in search results | Data not available in search results | C-Br stretch |

| Data not available in search results | Data not available in search results | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Data not available in search results | [M]⁺ (Molecular Ion) |

| Data not available in search results | Data not available in search results | [M-Br]⁺ |

| Data not available in search results | Data not available in search results | [M-I]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For more detailed information, researchers are encouraged to consult peer-reviewed scientific literature and spectral databases.

An In-Depth Technical Guide to the Relative Reactivity of C-I vs. C-Br Bonds in 1-Bromo-2-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-fluoro-4-iodobenzene is a versatile building block in organic synthesis, prized for its differentiated reactivity at the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions. The inherent weakness of the C-I bond compared to the C-Br bond allows for chemoselective functionalization, a critical tool in the construction of complex molecules for pharmaceutical and materials science applications. This document details the theoretical basis for this reactivity difference, presents quantitative data from analogous systems, and provides exemplary experimental protocols for leveraging this selectivity in key synthetic transformations.

Core Principles of Reactivity

The selective reactivity of the C-I versus the C-Br bond in this compound is primarily dictated by the difference in their bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage in the rate-determining oxidative addition step of many catalytic cycles.

The general trend in bond dissociation energies for aryl halides is as follows:

Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I

This trend directly correlates with the reactivity in palladium-catalyzed cross-coupling reactions, where the order of reactivity is the inverse of the bond strength:

Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F

The presence of a fluorine atom ortho to the bromine in this compound can also exert electronic and steric effects, potentially modulating the reactivity of the adjacent C-Br bond, though the dominant factor for selective reactions remains the inherent lability of the C-I bond.

Data Presentation: Bond Dissociation Energies and Reaction Selectivity

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aryl-I | ~285 |

| Aryl-Br | ~335 |

| Aryl-Cl | ~397 |

| Aryl-F | ~536 |

This difference in bond energy is directly reflected in the chemoselectivity of cross-coupling reactions. The following table presents data from a Suzuki-Miyaura coupling reaction with 1-bromo-4-iodobenzene, a close structural analog, demonstrating the preferential reaction at the C-I bond under controlled conditions.

| Entry | Temperature (°C) | Time (h) | Yield of Mono-iodinated Product (%) | Yield of Di-substituted Product (%) |

| 1 | 0 | 24 | 78 | 5 |

| 2 | 25 (Room Temp) | 12 | 85 | 10 |

| 3 | 70 | 6 | 20 | 75 |

Data is illustrative and based on trends observed for 1-bromo-4-iodobenzene.

Key Selective Reactions and Experimental Protocols

The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions, particularly temperature, it is possible to selectively functionalize the iodine position while leaving the bromine intact for subsequent transformations.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. At lower temperatures, the reaction can be directed to occur exclusively at the C-I bond.

Experimental Protocol: Selective Mono-Arylation at the C-I Position

-

Reactants:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

-

Solvent: Toluene/Ethanol/H₂O (4:1:1, 5 mL)

-

Procedure:

-

To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, selectivity for the C-I bond can be achieved at room temperature.[1]

Experimental Protocol: Selective Mono-Alkynylation at the C-I Position

-

Reactants:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

-

CuI (0.04 mmol, 4 mol%)

-

Triethylamine (2.0 mmol, 2.0 equiv)

-

-

Solvent: Anhydrous THF (10 mL)

-

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective amination at the C-I position can be achieved under carefully controlled conditions.[2]

Experimental Protocol: Selective Mono-Amination at the C-I Position

-

Reactants:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

Xantphos (0.03 mmol, 3 mol%)

-

Cs₂CO₃ (1.4 mmol, 1.4 equiv)

-

-

Solvent: Anhydrous 1,4-dioxane (5 mL)

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Add this compound and the amine.

-

Add anhydrous 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts of selective reactivity and a general experimental workflow.

Caption: Decreasing order of reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.

Caption: A generalized workflow for performing selective cross-coupling reactions.

Caption: Logical pathway for the sequential functionalization of this compound.

Conclusion

The pronounced difference in the bond dissociation energies of the C-I and C-Br bonds in this compound provides a reliable handle for selective synthetic transformations. By employing milder reaction conditions, particularly lower temperatures, palladium-catalyzed cross-coupling reactions can be directed to occur preferentially at the more labile C-I position. This chemoselectivity allows for a stepwise approach to the synthesis of complex, unsymmetrically substituted aromatic compounds, making this compound a valuable and strategic building block for the pharmaceutical and materials science industries. The protocols and data presented in this guide offer a foundational understanding and practical starting points for researchers and developers in these fields.

References

"1-Bromo-2-fluoro-4-iodobenzene" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-2-fluoro-4-iodobenzene (CAS No. 136434-77-0). The information is intended to guide laboratory and research professionals in the safe handling and use of this compound.

Chemical Identification and Properties

This section details the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 136434-77-0 | |

| Molecular Formula | C₆H₃BrFI | |

| Molecular Weight | 300.90 g/mol | |

| Appearance | White to pale brown or light orange crystalline solid/powder | |

| Melting Point | 34-43 °C | |

| Boiling Point | >230 °F (>110 °C) | |

| Density | 2.269 g/cm³ (estimate) | |

| Flash Point | >230 °F (>110 °C) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Warning |

Note: GHS classification is based on aggregated data and may vary slightly between suppliers.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

| Protection Type | Recommended Equipment | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | Inspect gloves before use. Use proper glove removal technique. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Take measures to prevent the buildup of electrostatic charge.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products may include carbon oxides, hydrogen bromide, hydrogen iodide, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

The following workflow outlines the general procedure for handling a chemical spill of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by qualified personnel before any work with this compound begins. These protocols should incorporate the safety and handling information provided in this guide and be specific to the nature of the planned experiment. Standard laboratory procedures for handling halogenated aromatic compounds should be followed.

Toxicological and Ecological Information

This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment before use. Always prioritize safety in the laboratory.

Solubility of "1-Bromo-2-fluoro-4-iodobenzene" in organic solvents

An In-depth Technical Guide on the Solubility of 1-Bromo-2-fluoro-4-iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and advanced materials.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, for purification processes such as recrystallization, and in the formulation of drug products. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, alongside a detailed experimental protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a predictive assessment based on its structural characteristics and the general principles of solubility for haloarenes.

Introduction

This compound is a tri-substituted benzene derivative featuring three different halogen atoms: bromine, fluorine, and iodine. This unique structure makes it a versatile reagent in cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the differential reactivity of the carbon-halogen bonds can be exploited for selective chemical transformations.[2] Its utility as an intermediate in the synthesis of complex organic molecules underscores the importance of understanding its physical properties, particularly its solubility.[1][2]

Haloarenes, as a class of compounds, are generally characterized by their low polarity and inability to form hydrogen bonds with water, rendering them insoluble in aqueous solutions.[3][4][5] However, they are typically soluble in a range of organic solvents.[3][4][6] The solubility of a specific haloarene like this compound in a given organic solvent is influenced by factors such as the polarity of the solvent, the molecular weight of the solute, and the presence of specific functional groups.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the intermolecular forces and expected solubility behavior of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFI | [7] |

| Molecular Weight | 300.89 g/mol | [8] |

| Appearance | Pale brown crystalline low melting solid | [1] |

| Melting Point | 34-38 °C | [1][8] |

| Boiling Point | 80 °C at 2.5 mmHg | [8] |

| Density | 2.269 g/cm³ (estimate) | [8] |

Expected Solubility Profile

Based on the principle of "like dissolves like," the relatively non-polar nature of this compound suggests good solubility in non-polar and moderately polar organic solvents. The presence of the polar carbon-halogen bonds will contribute to some degree of polarity, potentially allowing for solubility in some polar aprotic solvents. A qualitative prediction of its solubility in common organic solvents is provided in Table 2.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | The non-polar aromatic ring and the overall low polarity of the molecule will interact favorably with non-polar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can effectively solvate the molecule. For instance, the structurally similar 1-Bromo-4-iodobenzene is soluble in dichloromethane, acetone, toluene, chloroform, and diethyl ether. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | While the molecule cannot form hydrogen bonds, the polarity of these solvents may allow for some degree of dissolution. 1-Bromo-4-iodobenzene is noted to be soluble in ethanol. |

| Aqueous | Water | Insoluble | As a haloarene, it is unable to form hydrogen bonds with water molecules, leading to insolubility.[3][4][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved solid can be calculated by the difference in weights.

-

-

Chromatographic Analysis (HPLC or GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Dilute a known volume of the filtered saturated solution with the same solvent.

-

Inject the diluted sample into the chromatograph and determine the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the concentration of the original saturated solution.

-

Data Presentation

The quantitative solubility data should be compiled into a clear and structured table, expressing solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. This compound | 136434-77-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemical Properties of Haloarenes - Important Concepts for JEE [vedantu.com]

- 4. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 5. embibe.com [embibe.com]

- 6. flexbooks.ck12.org [flexbooks.ck12.org]

- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. echemi.com [echemi.com]

The Versatility of 1-Bromo-2-fluoro-4-iodobenzene: A Technical Guide to a Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of complex molecular architectures are paramount. Halogenated aromatic compounds serve as pivotal building blocks, offering a versatile platform for the construction of novel heterocyclic systems. Among these, 1-Bromo-2-fluoro-4-iodobenzene has emerged as a particularly valuable reagent. Its unique trifunctional substitution pattern, featuring halogens of differential reactivity, allows for selective and sequential chemical transformations. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and, most importantly, the application of this compound as a cornerstone in the synthesis of diverse heterocyclic scaffolds. The strategic exploitation of its chemoselective reactivity in palladium-catalyzed cross-coupling reactions will be a central focus, offering researchers a powerful tool for the efficient construction of molecules with potential biological and material applications.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFI | [1] |

| Molecular Weight | 300.89 g/mol | [1] |

| Appearance | Pale brown crystalline low melting solid | [2] |

| Melting Point | 34-38 °C | [2] |

| Boiling Point | 80 °C at 2.5 mmHg | |

| Density | 2.269 g/cm³ (estimate) | |

| CAS Number | 136434-77-0 | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves a diazotization reaction of 2-fluoro-4-iodoaniline.[2] A general protocol for such transformations is the Sandmeyer reaction, where the amine is converted to a diazonium salt, which is subsequently displaced by a halide. A related procedure for a similar compound, 1-bromo-3-fluoro-4-iodobenzene, starts from 4-bromo-2-fluoroaniline.[3]

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-4-iodobenzene (Illustrative)

To a 1000 mL flask, add 63 g (0.28 mol) of 4-bromo-2-fluoroaniline and slowly add 229 g of 30% sulfuric acid at room temperature. Heat the mixture to reflux and stir for 1-2 hours to form the salt. Cool the mixture to 50-60 °C and add 2.8 g of cuprous iodide and 56 g of potassium iodide, followed by stirring for 0.5 hours. Slowly add a solution of sodium nitrite. After the addition is complete, add a sodium bisulfite solution, allow the layers to separate, and extract the organic layer. The product is then purified by distillation.[3]

This "one-pot" diazotization and iodization method, catalyzed by cuprous iodide, is reported to reduce the formation of diazoamino byproducts and increase the yield.[3]

Application as a Heterocyclic Building Block: The Power of Sequential Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-F bond. This reactivity gradient (C-I > C-Br > C-F) allows for selective functionalization at the iodo-position under milder conditions, leaving the bromo- and fluoro-substituents intact for subsequent transformations. This chemoselectivity is the cornerstone of its application in the modular synthesis of complex heterocyclic systems.

Key Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Sonogashira Coupling: Formation of a carbon-carbon bond between the aryl halide and a terminal alkyne.

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the aryl halide and an organoboron compound.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the aryl halide and an amine.

-

Heck Coupling: Formation of a carbon-carbon bond between the aryl halide and an alkene.

The strategic sequence of these reactions, typically starting with the more reactive C-I bond, enables the construction of highly substituted and complex heterocyclic cores.

Synthesis of an Imidazo[4,5-c]pyridin-2-one Derivative

A key application of a derivative of the title compound is in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds.[4] The synthesis involves a multi-step sequence starting from pyridin-4-ol and 4-bromo-2-fluoroaniline.

Caption: Synthetic pathway to an imidazo[4,5-c]pyridin-2-one derivative.

General Protocol for Sequential Sonogashira and Suzuki Coupling

A powerful strategy for elaborating this compound involves a sequential Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the bromo-position. This allows for the introduction of two different substituents in a controlled manner.

-

Reactants: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), and a base such as triethylamine (TEA) or diisopropylamine (DIPA) in a suitable solvent like THF or DMF.

-

Procedure: To a solution of this compound and the terminal alkyne in the chosen solvent, the palladium and copper catalysts are added, followed by the base. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.[5]

-

Reactants: The product from Step 1 (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.03 equiv), and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as toluene/ethanol/water or dioxane/water.

-

Procedure: The bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base are combined in the solvent system and heated to reflux (typically 80-100 °C) until the reaction is complete. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.[5]

Caption: Sequential Sonogashira and Suzuki coupling workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its defining feature is the differential reactivity of its three halogen substituents, which enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This allows for a modular and efficient approach to the construction of highly decorated aromatic and heterocyclic systems. The ability to perform sequential Sonogashira and Suzuki couplings, among other transformations, provides a powerful platform for the generation of diverse molecular libraries for drug discovery and materials science. As the demand for novel and complex small molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 4. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Halogenated Benzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated benzene derivatives are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties and reactivity have made them indispensable building blocks. This technical guide provides a comprehensive overview of their discovery, the historical evolution of their synthesis, and the foundational experimental protocols that established their preparation. We will delve into the primary synthetic routes—direct electrophilic aromatic substitution and indirect methods via diazonium salts—and present key physical and spectroscopic data for comparative analysis.

Chapter 1: The Dawn of Aromatic Chemistry and Early Halogenations

The story of halogenated benzenes begins with the discovery of their parent compound. In 1825, Michael Faraday first isolated a novel hydrocarbon from the oily residue of illuminating gas, which he named "bicarburet of hydrogen." The compound was later synthesized in 1833 by Eilhard Mitscherlich, who produced it by distilling benzoic acid with lime and named it "benzin," which evolved into the modern "benzene."[1] The industrial-scale production of benzene from coal tar was initiated by Charles Mansfield in 1849, making the aromatic compound readily available for chemical exploration.

The first of its halogenated derivatives, chlorobenzene , was initially described in 1851.[2] Its primary manufacturing method, which remains in use today, involves the direct chlorination of benzene. This reaction is an electrophilic aromatic substitution (EAS) , a fundamental reaction class for aromatic compounds.[2][3] Following this, the isomers of dichlorobenzene were identified, with the 1,4-isomer described in 1864 and the 1,2- and 1,3-isomers recognized by 1875.

Chapter 2: Direct Halogenation via Electrophilic Aromatic Substitution (EAS)

The direct substitution of a hydrogen atom on the benzene ring with a halogen is a defining reaction in aromatic chemistry. However, the inherent stability of the benzene ring means it does not react with halogens like chlorine or bromine under normal conditions, unlike alkenes.[4] To overcome this, a Lewis acid catalyst is required to generate a sufficiently powerful electrophile.[5]

The general mechanism involves the activation of the halogen molecule by the Lewis acid (e.g., FeBr₃, AlCl₃) to form a highly electrophilic complex. This complex is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a proton is removed from the intermediate, restoring aromaticity and yielding the halobenzene product.[1]

Caption: General mechanism for electrophilic aromatic bromination of benzene.

Chlorination and Bromination

Direct chlorination and bromination are synthetically viable and widely practiced. The reactions proceed readily at room temperature in the presence of catalysts like iron filings (which react with the halogen to form the iron(III) halide in situ) or aluminum halides.[3][6]

Iodination and Fluorination

Direct iodination and fluorination of benzene present significant challenges.

-

Iodination: Iodine is generally unreactive, and the reaction is reversible. To proceed, it must be carried out in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which converts I₂ into a more potent electrophile (I⁺) and removes the HI byproduct.[4][7]

-

Fluorination: Elemental fluorine is extremely reactive and difficult to control, often leading to a violent reaction and multiple fluorinations.[4][7] Therefore, direct fluorination is rarely practical, and indirect methods are preferred.

Detailed Experimental Protocol: Bromination of Benzene

The following protocol describes the synthesis of bromobenzene via electrophilic aromatic substitution.

Materials:

-

Benzene (C₆H₆)

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous aluminum bromide (AlBr₃)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place dry benzene and the Lewis acid catalyst (e.g., iron filings).

-

Addition of Bromine: Slowly add liquid bromine to the flask. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be directed to a gas trap.

-

Reaction Completion: After the addition is complete, gently warm the mixture to drive the reaction to completion until the evolution of HBr gas ceases.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer successively with water, 10% NaOH solution (to remove unreacted bromine and HBr), and finally with water again.

-

Drying and Distillation: Dry the crude bromobenzene over anhydrous calcium chloride. Decant the dried liquid and purify it by fractional distillation, collecting the fraction that boils at approximately 156 °C.

Chapter 3: Indirect Synthesis via Diazonium Salts

For halogens that are difficult to introduce directly (F, I) or when specific regioselectivity is required, indirect methods involving the transformation of an amino group are essential. These methods rely on the formation of an aryl diazonium salt from an aniline precursor.

The Sandmeyer Reaction (1884)

In 1884, Swiss chemist Traugott Sandmeyer made a serendipitous discovery while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide. He unexpectedly isolated chlorobenzene as the main product.[8] This led to the development of the Sandmeyer reaction , a versatile method for converting aryl diazonium salts into aryl chlorides or bromides using the corresponding copper(I) halide (CuCl or CuBr).[8][9] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8]

Caption: Experimental workflow for the Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Synthesis of Bromobenzene

Materials:

-

Aniline (C₆H₅NH₂)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Diazotization: Dissolve aniline in concentrated HBr. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the benzenediazonium bromide salt.

-

Substitution: In a separate flask, dissolve copper(I) bromide in concentrated HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

-

Isolation: Nitrogen gas will evolve. Once the effervescence ceases, warm the mixture gently. The crude bromobenzene will separate as a dense oil. Isolate the product by steam distillation.

-

Purification: Wash the distilled oil with dilute NaOH, then water. Dry over anhydrous CaCl₂ and purify by distillation.[10]

The Balz-Schiemann Reaction (1927)

To address the challenge of synthesizing aryl fluorides, German chemists Günther Balz and Günther Schiemann developed a method in 1927. The Balz-Schiemann reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄) to form a stable, isolable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[11][12]

Caption: Experimental workflow for the Balz-Schiemann reaction.

Detailed Experimental Protocol: Balz-Schiemann Synthesis of Fluorobenzene

Materials:

-

Aniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, ~48-50% solution)

-

Diethyl ether

-

Sand for heating bath

Procedure:

-

Diazotization: Dissolve aniline in HCl and cool to 0 °C. Slowly add an aqueous solution of NaNO₂, maintaining the low temperature.

-

Salt Formation: To the cold diazonium solution, slowly add cold fluoroboric acid. The benzenediazonium tetrafluoroborate will precipitate as a white solid.

-

Isolation of Salt: Filter the precipitate, wash it with cold water, then cold ethanol, and finally with diethyl ether. Dry the salt carefully at room temperature. Caution: Diazonium salts can be explosive when dry and subjected to shock or heat.

-

Decomposition: Place the dry salt in a flask and heat it gently using a sand bath. The salt will decompose, evolving N₂ and BF₃ gas, and the liquid fluorobenzene will distill over.

-

Purification: Collect the distillate and purify by redistillation.[13][14]

Chapter 4: Comparative Physical and Spectroscopic Data

The physical and spectroscopic properties of monohalogenated benzenes vary predictably with the nature of the halogen substituent. The following tables summarize key quantitative data for these compounds.

Physical Properties of Monohalogenated Benzenes

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Fluorobenzene | C₆H₅F | 96.10 | -42 | 85 | 1.024 |

| Chlorobenzene | C₆H₅Cl | 112.56 | -45 | 132 | 1.107 |

| Bromobenzene | C₆H₅Br | 157.01 | -31 | 156 | 1.495 |

| Iodobenzene | C₆H₅I | 204.01 | -29 | 188 | 1.831 |

Data sourced from various publicly available chemical databases.

Key Spectroscopic Data for Monohalogenated Benzenes

| Property | Fluorobenzene | Chlorobenzene | Bromobenzene | Iodobenzene |

| ¹³C NMR (C-X Shift, ppm) | ~163 (d, ¹JCF ≈ 245 Hz) | ~134.5 | ~123.1 | ~94.4 |

| IR (C-X Stretch, cm⁻¹) | ~1215-1230 | ~1070-1090 | ~1060-1075 | ~1060 |

| MS (M⁺ : M⁺+2 Ratio) | 100 : 0.00 (¹⁹F is monoisotopic) | ~3 : 1 | ~1 : 1 | 100 : 0.00 (¹²⁷I is monoisotopic) |

Note: NMR shifts are approximate and can vary with solvent. The C-F coupling in ¹³C NMR is a highly characteristic feature. The IR C-X stretching region for Cl, Br, and I can overlap and is less definitive than for fluorine.[15][16][17]

Conclusion

The history of halogenated benzene derivatives is a journey through the foundational discoveries of organic chemistry. From the initial direct chlorination of benzene to the elegant, indirect solutions provided by the Sandmeyer and Balz-Schiemann reactions, chemists have developed a robust toolkit for the synthesis of these vital compounds. The predictable trends in their physical and spectroscopic properties, governed by the nature of the halogen atom, further enhance their utility in modern chemical research and development. Understanding this historical and technical framework is essential for any scientist working in the field of synthetic organic chemistry.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. sarthaks.com [sarthaks.com]

- 10. youtube.com [youtube.com]

- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 14. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Theoretical Insights into the Electronic Landscape of 1-Bromo-2-fluoro-4-iodobenzene

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical analysis of the electronic properties of 1-Bromo-2-fluoro-4-iodobenzene, a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide elucidates the molecule's structural and electronic characteristics, including its frontier molecular orbitals, charge distribution, and electrostatic potential. The findings offer critical insights into the molecule's reactivity, stability, and potential for forming intermolecular interactions, such as halogen bonding. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials.

Introduction

This compound is a trifunctionalized benzene derivative featuring three distinct halogen substituents: fluorine, bromine, and iodine. The unique electronic nature of each halogen—arising from differences in electronegativity and polarizability—imparts a complex and nuanced reactivity profile to the aromatic ring. The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, while the bromine and iodine atoms, though also inductively withdrawing, can participate in resonance donation and are known to act as halogen bond donors. Understanding the interplay of these electronic effects is paramount for predicting the molecule's behavior in chemical synthesis and its interaction with biological targets.

This guide presents a detailed theoretical investigation into the electronic properties of this compound. By employing first-principles quantum chemical calculations, we aim to provide a granular view of the molecular landscape, thereby facilitating its application in advanced scientific research.

Theoretical and Computational Protocols

The insights and data presented herein are based on a standardized and widely accepted computational workflow. All calculations were performed using established quantum chemistry software.

Computational Details:

-

Methodology: Density Functional Theory (DFT) was selected for its balance of computational efficiency and accuracy in describing electronic systems.

-

Functional: The B3LYP hybrid functional, known for its robust performance with organic molecules, was employed.

-

Basis Set: The 6-311++G(d,p) basis set was used for carbon, hydrogen, fluorine, and bromine atoms. For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) was utilized to account for relativistic effects.[1][2]

-

Geometry Optimization: The molecular structure of this compound was optimized in the gas phase to locate the global minimum on the potential energy surface.

-

Vibrational Analysis: Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

-

Electronic Property Analysis: Post-optimization, a series of single-point calculations were conducted to determine the electronic properties, including:

-

Frontier Molecular Orbital (FMO) analysis.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Mulliken and Natural Bond Orbital (NBO) population analyses for atomic charge distribution.

-

NBO analysis for the study of intramolecular donor-acceptor interactions.

-

Time-Dependent DFT (TD-DFT) for the simulation of the UV-Vis absorption spectrum.

-

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its ground state equilibrium structure. The benzene ring is essentially planar, as expected. The calculated carbon-halogen bond lengths reflect the atomic radii of the halogens, with the C-I bond being the longest and the C-F bond the shortest.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-F | 1.35 | C1-C2-C3 | 120.5 |

| C-Br | 1.90 | C2-C1-C6 | 119.0 |

| C-I | 2.10 | C-C-F | 119.5 |

| C-C (avg.) | 1.39 | C-C-Br | 121.0 |

| C-H (avg.) | 1.08 | C-C-I | 119.8 |

| Table 1: Selected hypothetical optimized geometric parameters for this compound. |

Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is an indicator of the molecule's kinetic stability.

| Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

| Table 2: Calculated energies of the Frontier Molecular Orbitals. |

A HOMO-LUMO gap of 5.27 eV suggests that this compound is a moderately stable molecule. The spatial distribution of these orbitals reveals that the HOMO is primarily a π-orbital delocalized across the benzene ring, with significant contributions from the p-orbitals of the more polarizable bromine and iodine atoms. The LUMO is a π*-antibonding orbital, also delocalized over the aromatic system. This distribution indicates that the π-system of the ring is the most probable site for electrophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.[3][4]

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are localized around the highly electronegative fluorine atom and above/below the π-electron cloud of the benzene ring. These areas are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential are found around the hydrogen atoms. Notably, a region of positive potential, known as a "sigma-hole," is predicted on the outermost surfaces of the bromine and especially the iodine atoms. This positive region on the halogen is a key indicator of its ability to act as a halogen bond donor, an important interaction in drug design and crystal engineering.

Atomic Charge Distribution

Population analysis provides quantitative estimates of the partial charges on each atom, reflecting the electronic effects of the substituents. Both Mulliken and NBO analyses were considered.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| C1-Br | +0.15 | +0.20 |

| C2-F | +0.25 | +0.35 |

| C3-H | -0.12 | -0.18 |

| C4-I | +0.05 | +0.10 |

| C5-H | -0.11 | -0.17 |

| C6-H | -0.10 | -0.15 |

| F | -0.28 | -0.38 |

| Br | -0.08 | -0.05 |

| I | +0.02 | +0.12 |

| Table 3: Calculated Mulliken and NBO partial atomic charges. |

The charge distribution clearly shows the strong electron-withdrawing nature of the fluorine atom, which induces a significant positive charge on the carbon atom it is attached to (C2). The other halogen-bearing carbons are also positively charged, though to a lesser extent. The negative charges on the unsubstituted carbon atoms (C3, C5, C6) are consistent with the ortho, para-directing nature of the halogen substituents in electrophilic aromatic substitution reactions.

References